4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride
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Overview
Description
4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C14H22N2.2ClH. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-phenylbutan-1-amine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.
Phenylbutanamine derivatives: These compounds have a similar backbone structure and may be used in similar applications.
The uniqueness of this compound lies in its specific combination of the phenyl and pyrrolidine moieties, which may confer distinct biological properties and applications .
Properties
IUPAC Name |
4-phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-10-6-9-14(16-11-4-5-12-16)13-7-2-1-3-8-13;;/h1-3,7-8,14H,4-6,9-12,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORAVMVDJFBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CCCN)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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